1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid
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Overview
Description
1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid is a cyclopropane-containing amino acid derivative
Preparation Methods
The synthesis of 1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the reaction of glycine equivalents with 1,2-electrophiles to form the cyclopropane ring.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring through intramolecular cyclization.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Chemical Reactions Analysis
1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Scientific Research Applications
1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a conformationally rigid analog of natural amino acids and for the design of peptidomimetics.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring provides conformational rigidity, which can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
1-Amino-2-(2-methoxyphenyl)cyclopropanecarboxylic acid can be compared with other cyclopropane-containing amino acids such as:
1-Aminocyclopropanecarboxylic Acid: This compound is a simpler analog without the methoxyphenyl group.
Coronamic Acid: This compound contains a cyclopropane ring and is known for its role in plant metabolism.
Norcoronamic Acid: Similar to coronamic acid but with different stereochemistry.
Properties
IUPAC Name |
1-amino-2-(2-methoxyphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-9-5-3-2-4-7(9)8-6-11(8,12)10(13)14/h2-5,8H,6,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFXNWZHNSGDMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC2(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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